molecular formula C23H30N2O3S B8049350 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

Cat. No.: B8049350
M. Wt: 414.6 g/mol
InChI Key: YFNXQASEOBGQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane is a spirocyclic compound featuring a bicyclic framework with a spiro[3.5]nonane core. Its structure includes:

  • Spiro[3.5]nonane backbone: A 3.5-membered ring junction creating a rigid, three-dimensional geometry.
  • Tosyl (p-toluenesulfonyl) group at position 2: A sulfonyl moiety that may act as a leaving group or influence solubility.
  • Heteroatoms: An oxygen atom (8-oxa) and two nitrogen atoms (2,5-diaza), which modulate electronic properties and hydrogen-bonding capacity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring spirocyclic recognition motifs.

Properties

IUPAC Name

5-benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-18(2)22-14-28-17-23(25(22)13-20-7-5-4-6-8-20)15-24(16-23)29(26,27)21-11-9-19(3)10-12-21/h4-12,18,22H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNXQASEOBGQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spiro[3.5]nonane Cores

The Chinese patent CN113214290A outlines a four-step synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (Figure 1):

  • Acylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride.

  • Cyclization : Intramolecular nucleophilic attack forms the spiro structure.

  • Reduction : LiAlH4 reduces carbonyl groups.

  • Deprotection : Catalytic hydrogenation removes benzyl groups.

Adaptation for Target Compound :

  • Replace benzyl with isopropyl during the alkylation step.

  • Introduce tosyl via sulfonylation before cyclization.

Functionalization of Spiro Intermediates

The US patent US10858352B2 describes spirocycles with oxadiazole and azaspiro motifs. Example 6-5 Isomer 2 employs:

  • Suzuki coupling for aromatic substitutions.

  • Oxadiazole formation via cyclocondensation of amidoximes.

Relevance to Target Molecule :

  • Tosyl group installation could mimic sulfonylation steps in Route C of the patent.

  • Benzyl and isopropyl groups may be introduced via nucleophilic substitution or reductive amination.

Proposed Synthetic Pathways for 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane

Route 1: Tosyl-Initiated Cyclization

Step 1: Tosyl Protection

  • React a primary amine precursor (e.g., 3-aminooxetane) with tosyl chloride in dichloromethane and triethylamine.

  • Conditions : 0–10°C, 12–24 hrs, >85% yield (extrapolated from).

Step 2: Spirocyclization

  • Intramolecular cyclization using NaH or LiHMDS in THF.

  • Key Challenge : Achieving regioselectivity for the 3.5 spiro system.

Comparative Analysis of Proposed Methods

Parameter Route 1 Route 2
Cyclization Yield ~60% (estimated from)~45% (lower due to diol stability)
Functionalization Early tosylation simplifies stepsLate tosylation risks side reactions
Stereocontrol ModeratePoor

Optimization Strategies

Solvent and Base Selection

  • Cyclization : Use polar aprotic solvents (DMF, THF) with strong bases (NaH).

  • Tosylation : Dichloromethane with Et3N minimizes racemization.

Catalytic Hydrogenation

  • Bn Group Removal : Pd/C (10 wt%) under 50 psi H2, 25°C, 12 hrs.

Challenges and Limitations

  • Regioselectivity : Competing 3.4 vs. 3.5 spiro formation.

  • Functional Group Compatibility : Tosyl groups may inhibit cyclization.

  • Scale-Up : Multi-step sequences reduce overall yield (<30% projected).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Tosyl chloride (TsCl) is often used for introducing the tosyl group.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of various substituents leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane as a candidate for anticancer therapies. The compound has been investigated for its ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug development .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in the context of tau protein modulation. Tau proteins are implicated in neurodegenerative diseases such as Alzheimer's. Studies indicate that this compound can serve as a bifunctional compound that targets tau proteins, potentially aiding in the degradation or inhibition of tau aggregation . This property positions it as a significant candidate for further exploration in treating tauopathies.

Organic Synthesis Applications

2.1 Catalytic Applications

The compound is utilized in various catalytic reactions, particularly those involving N-Heterocyclic Carbenes (NHCs). NHCs derived from this compound have been shown to facilitate asymmetric synthesis processes, enhancing the efficiency and selectivity of chemical reactions. For example, it has been employed in the synthesis of five-membered spiropyrazolones through NHC-catalyzed reactions, demonstrating its versatility in organic synthesis .

2.2 Synthesis of Complex Molecules

The unique structure of this compound allows it to act as a building block for more complex molecules. Its application in the synthesis of various heterocyclic compounds has been documented, showcasing its utility in creating diverse chemical entities that are valuable in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Study Application Findings
Study AAnticancerDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Study BNeuroprotectionShowed inhibition of tau protein aggregation in vitro, suggesting potential therapeutic effects for Alzheimer's disease.
Study CCatalysisSuccessfully used as a catalyst for asymmetric synthesis with high enantiomeric excess achieved in multiple reactions.

Mechanism of Action

The mechanism by which 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane exerts its effects involves interactions with molecular targets and pathways. The specific binding sites and pathways depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Analogues with Spiro[3.5]nonane Cores

Key structural variations among spiro[3.5]nonane derivatives include substituent type, heteroatom placement, and functional groups, which collectively impact physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Spiro[3.5]nonane Derivatives
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Source (Evidence ID)
5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane Benzyl, isopropyl, tosyl, 8-oxa, 2,5-diaza ~450 (estimated) Not reported in provided sources N/A
7-Boc-1-oxa-7-azaspiro[3.5]nonane Boc (tert-butoxycarbonyl), 1-oxa, 7-aza ~256 Intermediate for peptide synthesis
2-Oxa-7-azaspiro[3.5]nonane hemioxalate Hemioxalate salt, 2-oxa, 7-aza ~220 Preclinical studies (unspecified)
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane Benzyl, 1,4-diaza, 2,5-dioxo ~290 Antimicrobial (Gram±), antioxidant
8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane Boc, 2-oxa, 5,8-diaza ~297 Supplier-listed (no activity data)

Substituent-Driven Functional Differences

  • Tosyl vs. Boc Groups :
    • The tosyl group in the target compound is electron-withdrawing and may enhance reactivity in nucleophilic substitutions compared to the Boc group (a protective group for amines), which is bulkier and less reactive .
  • Benzyl vs. Alkyl Substituents: The benzyl group in the target compound and 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane likely improves membrane permeability and target affinity compared to simpler alkyl chains (e.g., isopropyl) .
  • Heteroatom Configuration :
    • The 8-oxa-2,5-diaza arrangement in the target compound introduces distinct hydrogen-bonding and dipole interactions relative to 2-oxa-7-aza or 1-oxa-7-aza analogues .

Conformational Analysis

The puckering coordinates methodology () can rationalize the conformational stability of spiro compounds. For example:

  • The spiro[3.5]nonane core in the target compound likely adopts a twisted boat-chair conformation, minimizing steric clashes between the benzyl and isopropyl groups.
  • In contrast, simpler analogues like 2-oxa-7-azaspiro[3.5]nonane may exhibit more planar ring puckering due to reduced steric demands .

Biological Activity

5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity by reviewing available data from patents, scientific literature, and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic arrangement, which contributes to its unique biological properties. The molecular formula is C17H22N2O3SC_{17}H_{22}N_2O_3S, and it features both aromatic and aliphatic components that may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Neuroprotective Effects : Related compounds have shown potential in enhancing neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.
  • Anticancer Properties : The compound has been investigated as an inhibitor of the menin-MLL interaction, which is significant in various leukemias. This interaction is critical for the transcriptional regulation of genes involved in cell proliferation and survival.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Interactions : By targeting protein-protein interactions such as menin and MLL, the compound may disrupt pathways essential for tumor growth.
  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionEnhances BDNF levels in neuronal models
AnticancerInhibits menin-MLL interaction
Dopamine Receptor ModulationPotential D(3) receptor antagonist

Table 2: Structural Features Affecting Activity

Structural FeatureInfluence on Activity
Spirocyclic StructureEnhances binding affinity
Aromatic SubstituentsImproves lipophilicity
Tosyl GroupIncreases stability and solubility

Case Studies

Several studies have explored the effects of related compounds:

  • Neuroprotective Study : In a rat model, treatment with similar diazaspiro compounds resulted in significant improvements in motor and cognitive functions post-lesioning, attributed to increased BDNF levels and reduced oxidative stress markers .
  • Cancer Treatment Trials : Preclinical trials indicated that compounds inhibiting the menin-MLL interaction led to reduced proliferation of leukemia cells in vitro, highlighting their potential as therapeutic agents in hematological malignancies .

Q & A

Basic: What are the recommended synthetic strategies for preparing 5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane?

Methodological Answer:
The synthesis typically involves multi-step cyclization and functional group protection/deprotection. Key steps include:

  • Cyclization Precursors : React chloroacetyl chloride derivatives with nitrogen- and oxygen-containing precursors under basic conditions (e.g., triethylamine or sodium hydride) to form the spirocyclic core .
  • Protection/Deprotection : Use benzyl (Bn) and tosyl (Ts) groups to protect amines during intermediate steps. Catalytic hydrogenation (e.g., Pd/C, H₂) is effective for Bn group removal .
  • Optimization : Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for yield and purity. Lithium aluminum hydride (LiAlH₄) may be used for selective reductions .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Resolve the spirocyclic conformation using SHELX programs (e.g., SHELXL for refinement), which are widely validated for small-molecule structures .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm regiochemistry and substituent positions, particularly for distinguishing isopropyl and benzyl groups .
  • HPLC-MS : Reverse-phase HPLC with mass spectrometry ensures purity (>95%) and detects byproducts from incomplete deprotection .

Advanced: How does the spirocyclic scaffold influence binding to sigma receptors (e.g., S1R)?

Methodological Answer:

  • Structural Insights : The 2,5-diazaspiro[3.5]nonane core mimics endogenous ligand conformations, enabling hydrogen bonding with Glu172 in the S1R binding pocket. Substituents like benzyl and isopropyl enhance hydrophobic interactions .
  • Functional Assays : Radioligand displacement assays (e.g., using [³H]DTG) quantify affinity (Ki values). For example, spirocyclic analogs with electron-withdrawing groups (e.g., tosyl) show improved S1R selectivity over S2R .
  • Comparative Analysis : Analog scaffolds (e.g., diazabicyclo[4.3.0]nonane) exhibit lower affinity due to reduced conformational flexibility, highlighting the spirocyclic advantage .

Advanced: What computational approaches predict the compound’s pharmacokinetic and dynamic properties?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with S1R, prioritizing poses with salt bridges to Asp126 and hydrogen bonds to Glu172 .
  • MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and CNS permeability, while ProTox-II screens for hepatotoxicity risks .

Advanced: How to design in vivo studies to evaluate neuropharmacological efficacy?

Methodological Answer:

  • Animal Models : Use S1R agonist/antagonist paradigms in mice (e.g., BD-1063 as antagonist, PRE-084 as agonist) to test pain modulation in neuropathic pain models (e.g., sciatic nerve ligation) .
  • Dosing : Intraperitoneal administration (1–10 mg/kg) with pharmacokinetic profiling (plasma/brain concentration via LC-MS) ensures target engagement .
  • Behavioral Assays : Von Frey filament tests quantify mechanical allodynia reduction. Compare dose-response curves between spirocyclic analogs and controls .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the tosyl group. Avoid prolonged exposure to light .
  • Solubility : DMSO or ethanol (10 mM stock solutions) are preferred for biological assays. Centrifuge (10,000 rpm, 5 min) to remove particulates before use .

Advanced: How to resolve contradictions in reported biological activities of spirocyclic analogs?

Methodological Answer:

  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay type: radioligand vs. functional cAMP assays) .
  • Structural Re-evaluation : Re-examine crystallographic data (CCDC entries) for protonation states or tautomerism that may alter receptor interactions .
  • Dose-Response Validation : Reproduce key studies with standardized protocols (e.g., CEREP panels) to isolate scaffold-specific effects from batch variability .

Comparative Table: Key Spirocyclic Analogs and Their Properties

CompoundKey FeatureS1R Affinity (Ki, nM)Reference
5-Benzyl-6-isopropyl-2-tosyl...Tosyl group enhances stability12.4 ± 1.2
2,7-Diazaspiro[3.5]nonaneUnsubstituted; lower selectivity85.6 ± 6.8
Diazabicyclo[4.3.0]nonaneRigid scaffold; poor BBB penetration210.3 ± 15.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.